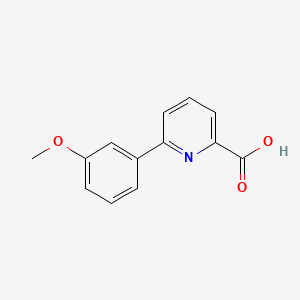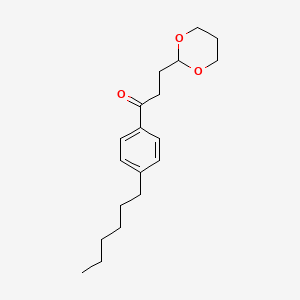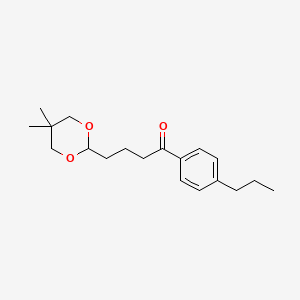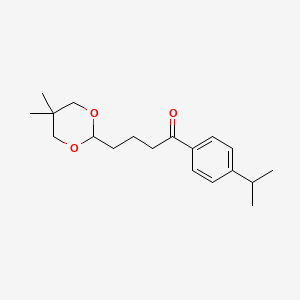
6-(3-Methoxyphenyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(3-Methoxyphenyl)picolinic acid” is a pyridine carboxylate metabolite of L-tryptophan . It has a molecular weight of 229.24 . It is a compound that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
Molecular Structure Analysis
The molecular structure of “6-(3-Methoxyphenyl)picolinic acid” is represented by the linear formula C13H11NO3 . The InChI code for this compound is 1S/C13H11NO3/c1-17-10-5-2-4-9 (8-10)11-6-3-7-12 (14-11)13 (15)16/h2-8H,1H3, (H,15,16) .
Applications De Recherche Scientifique
Summary of the Application
“6-(3-Methoxyphenyl)picolinic acid” is a compound that has been studied for its potential use in the development of synthetic auxin herbicides . Synthetic auxin herbicides are chemicals that mimic the plant hormone auxin, causing uncontrolled growth and eventually plant death .
Methods of Application or Experimental Procedures
In one study, a series of 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids were synthesized, with a phenyl-substituted pyrazole replacing the chlorine atom at position 6 of picloram . These compounds were then tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
Results or Outcomes
The results demonstrated that the IC50 value of one compound (referred to as V-7 in the study) was 45 times lower than that of the halauxifen-methyl commercial herbicide . Another compound (V-8) exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
2. Coordination Chemistry
Summary of the Application
Picolinic acid is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . Many of its complexes are charge-neutral and thus lipophilic .
Methods of Application or Experimental Procedures
Picolinic acid forms complexes with these elements in the body . The exact mechanisms of this process are complex and depend on the specific element and the physiological conditions .
Results or Outcomes
The formation of these complexes can have various effects. For example, zinc picolinate dietary supplements have been shown to be an effective means of introducing zinc into the body .
2. Coordination Chemistry
Summary of the Application
Picolinic acid is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . Many of its complexes are charge-neutral and thus lipophilic .
Methods of Application or Experimental Procedures
Picolinic acid forms complexes with these elements in the body . The exact mechanisms of this process are complex and depend on the specific element and the physiological conditions .
Results or Outcomes
The formation of these complexes can have various effects. For example, zinc picolinate dietary supplements have been shown to be an effective means of introducing zinc into the body .
Safety And Hazards
Propriétés
IUPAC Name |
6-(3-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-10-5-2-4-9(8-10)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSGKGBUZVHCBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647058 |
Source


|
| Record name | 6-(3-Methoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methoxyphenyl)picolinic acid | |
CAS RN |
887982-11-8 |
Source


|
| Record name | 6-(3-Methoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














